molecular formula C19H26N4O2S B4934500 5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide

5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide

Cat. No.: B4934500
M. Wt: 374.5 g/mol
InChI Key: ROAACHUOLCOMDO-UHFFFAOYSA-N
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Description

5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

5-[6-(3,5-dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-4-15-5-6-16(10-18(15)26(20,24)25)17-7-8-19(22-21-17)23-11-13(2)9-14(3)12-23/h5-8,10,13-14H,4,9,11-12H2,1-3H3,(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAACHUOLCOMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CC(CC(C3)C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethylpiperidine with pyridazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as anhydrous benzene, and may require the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[6-(3,5-Dimethylpiperidin-1-yl)pyridazin-3-yl]-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets within the cell. It may act by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory and immune responses .

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